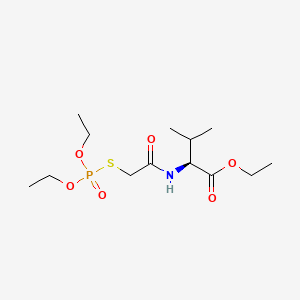![molecular formula C22H38Br2N2O6Si2 B14451995 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide CAS No. 74173-49-2](/img/structure/B14451995.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is a versatile organosilicon compound. It is characterized by the presence of two trimethoxysilylpropyl groups attached to a bipyridinium core. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency of the synthesis. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable solvents.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized bipyridinium derivatives.
Scientific Research Applications
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide finds applications in various fields:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.
Biology: Employed in the modification of surfaces for biomolecular immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting the adhesion between different materials. The bipyridinium core can also interact with various molecular targets, facilitating the formation of functionalized surfaces and materials.
Comparison with Similar Compounds
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but contains an amine group instead of a bipyridinium core.
1-[3-(Trimethoxysilyl)propyl]imidazole: Contains an imidazole ring instead of a bipyridinium core.
3-(Trimethoxysilyl)propyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is unique due to its bipyridinium core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets and the formation of stable, functionalized surfaces.
Properties
CAS No. |
74173-49-2 |
|---|---|
Molecular Formula |
C22H38Br2N2O6Si2 |
Molecular Weight |
642.5 g/mol |
IUPAC Name |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;dibromide |
InChI |
InChI=1S/C22H38N2O6Si2.2BrH/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
HANMMMIPVDIFMO-UHFFFAOYSA-L |
Canonical SMILES |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
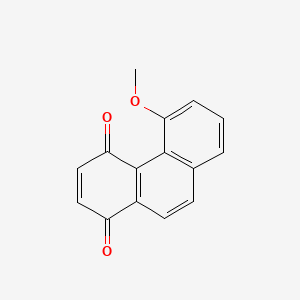
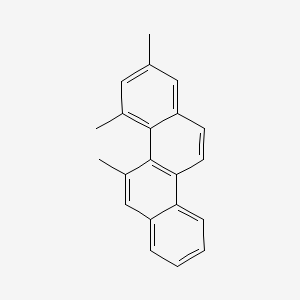
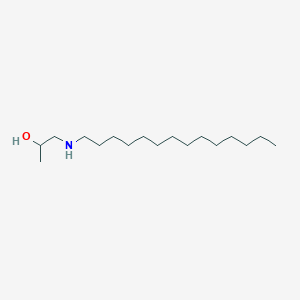
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
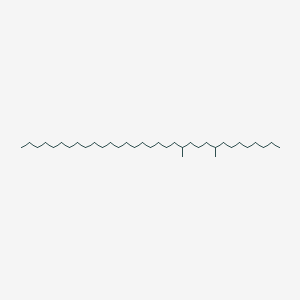

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
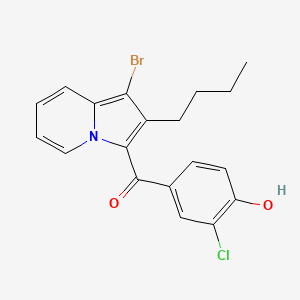
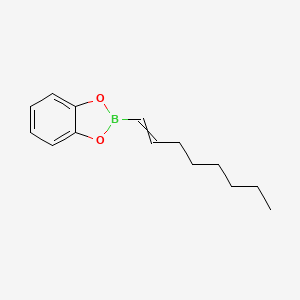
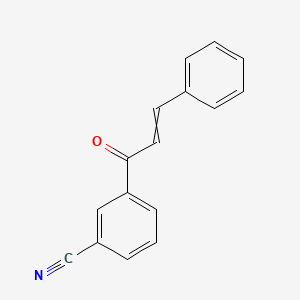
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
